Home > Products > Screening Compounds P103061 > 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline - 58457-42-4

2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline

Catalog Number: EVT-14281865
CAS Number: 58457-42-4
Molecular Formula: C13H12N2
Molecular Weight: 196.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline is a heterocyclic compound belonging to the class of pyrroloquinolines, which are characterized by a fused pyrrole and quinoline structure. This compound is notable for its potential biological activities, including anticancer properties and effects on various biological pathways.

Source and Classification

This compound can be synthesized through various organic reactions involving starting materials such as indoles and quinolines. It is classified under the broader category of nitrogen-containing heterocycles, which are essential in medicinal chemistry due to their diverse pharmacological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,3-dimethyl-1H-pyrrolo[3,2-h]quinoline typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available indole derivatives or other nitrogenous compounds.
  2. Fischer Synthesis: One common method involves the Fischer synthesis where indoles react with ketones to form pyrroloquinoline structures. For instance, 5-nitroindole can be alkylated and subsequently cyclized to yield the desired product .
  3. Cyclization Reactions: Thermal cyclization processes may also be employed, where precursors undergo cyclization at elevated temperatures to form the final pyrroloquinoline structure .
  4. Post-Synthetic Modifications: Techniques such as condensation reactions and reduction steps are often utilized to introduce additional functional groups or to modify existing ones for enhanced activity or solubility .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2,3-dimethyl-1H-pyrrolo[3,2-h]quinoline consists of a fused ring system that includes both a pyrrole and a quinoline moiety. The structural formula can be represented as follows:

C12H10N\text{C}_{12}\text{H}_{10}\text{N}

Key features of its molecular structure include:

  • A central pyrrole ring fused to a quinoline system.
  • Methyl groups located at the 2 and 3 positions of the pyrrole ring.

This unique arrangement contributes to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline participates in various chemical reactions typical for heterocycles:

  1. Electrophilic Aromatic Substitution: The presence of electron-rich nitrogen atoms allows for electrophilic substitutions that can modify the quinoline ring.
  2. Nucleophilic Additions: The compound can undergo nucleophilic attack at positions susceptible to such interactions due to the electron density provided by the nitrogen atoms.
  3. Reactivity with Electrophiles: It can react with electrophiles under acidic conditions, leading to functionalized derivatives that may exhibit enhanced biological activities .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 2,3-dimethyl-1H-pyrrolo[3,2-h]quinoline often involves interaction with specific biological targets:

  1. Inhibition of Kinases: Some derivatives have been identified as potent inhibitors of kinases such as Raf kinase, which plays a critical role in cell signaling pathways related to cancer progression .
  2. Antiproliferative Activity: The compound has shown potential antiproliferative effects against various cancer cell lines through mechanisms that may involve apoptosis induction or cell cycle arrest .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2,3-dimethyl-1H-pyrrolo[3,2-h]quinoline include:

Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity with strong acids or bases.

Applications

Scientific Uses

The compound has several promising applications in scientific research:

  1. Drug Development: Due to its biological activity against cancer cell lines and potential kinase inhibition, it is being explored as a candidate for new anticancer therapies.
  2. Biological Studies: Its unique structure makes it suitable for studies investigating the role of heterocycles in drug design and their interactions with biological macromolecules.
  3. Synthetic Chemistry: As a versatile intermediate, it can be used in the synthesis of more complex molecules with potential therapeutic applications.
Introduction to Pyrroloquinoline Derivatives in Medicinal Chemistry

Pyrroloquinoline derivatives represent a structurally diverse class of nitrogen-containing heterocyclic compounds that have emerged as privileged scaffolds in drug discovery due to their broad spectrum of biological activities. Characterized by fused pyrrole and quinoline rings, these compounds exhibit unique electronic distributions and molecular topologies that facilitate specific interactions with biological targets. The 2,3-dimethyl-1H-pyrrolo[3,2-h]quinoline framework exemplifies this molecular architecture, featuring a tricyclic system with angular ring fusion that creates distinctive hydrogen-bonding capabilities and planar aromatic surfaces. This compound (PubChem CID: 3696582, C₁₃H₁₂N₂) serves as a core structural motif for developing therapeutics targeting various diseases, particularly those involving nucleic acid interactions and enzyme inhibition [1] [8]. The scaffold's synthetic versatility allows for strategic modifications at multiple positions, enabling fine-tuning of pharmacological properties while maintaining target specificity.

Significance of Pyrrolo[3,2-h]quinoline Scaffolds in Drug Discovery

The pyrrolo[3,2-h]quinoline (PQ) scaffold possesses several pharmacologically advantageous properties:

  • Planarity and Extended Conjugation: The fused tricyclic system provides a rigid, planar structure that facilitates intercalation into DNA/RNA structures. This property is particularly valuable in targeting repetitive DNA sequences associated with neurological disorders. Derivatives like 1H-pyrrolo[3,2-h]quinoline-8-amine (PQA) demonstrate specific binding to CTG trinucleotide repeats through unique hydrogen-bonding surfaces complementary to thymine residues [2] [8].

  • Dual DNA Interaction Capabilities: Unlike simpler quinoline derivatives, the angular PQ scaffold enables simultaneous groove binding and intercalation. This dual binding mechanism enhances affinity for mismatched or bulged DNA structures found in disease-associated microsatellite repeats [8].

  • Enzyme Inhibition Potential: The electron-rich aromatic system and nitrogen atom positioning allow interactions with enzyme active sites. Specifically, 3,3-dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives exhibit potent inhibition of Raf kinase—a crucial target in oncology [7].

  • Selectivity Mechanisms: The scaffold's non-linear hydrogen-bonding surface enables discrimination between similar nucleic acid sequences. PQA derivatives show preferential binding to CTG and CCG repeats over other trinucleotide sequences due to specific molecular recognition of thymine bulge structures [8].

Table 1: Therapeutic Applications of Pyrrolo[3,2-h]quinoline Derivatives

Biological TargetTherapeutic AreaKey Compound FeaturesReference
CTG trinucleotide repeatsNeurological disorders8-Aminoalkyl linkers [8]
Topoisomerase enzymesOncology2-Substituted derivatives [5]
Raf kinaseOncology3,3-Dimethylpyrroloquinolinone [7]
Leishmania proteasomeAntiparasiticDihydropyrroloquinolinone [4]
Tubulin polymerizationOncology1-Benzoyl derivatives [3]

Structural Classification and Nomenclature of Pyrroloquinoline Analogues

Pyrroloquinoline derivatives are systematically classified based on their ring fusion patterns and substitution profiles:

  • Ring Fusion Topology: The pyrrolo[3,2-h]quinoline system belongs to the angularly fused derivatives where the pyrrole ring is annulated at the [3,2] position of quinoline, specifically bridging quinoline's h-bond (C8-C9 position). This contrasts with linear isomers like pyrrolo[2,3-f]quinoline and distinguishes its three-dimensional interaction capabilities [3].

  • Substitution Patterns:

  • C2/C3 Positions: Alkyl groups (e.g., 2,3-dimethyl) enhance planarity and influence DNA intercalation strength.
  • C8 Position: Amino groups (especially with alkylamino linkers) enable hydrogen bonding with nucleic acid bases [8].
  • Ring Saturation: Dihydro derivatives (e.g., 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one) exhibit conformational flexibility beneficial for enzyme inhibition [4].

  • Bioisosteric Replacements: Key analogues include:

  • Pyrrolo[2,3-h]quinolinones: Photoactive derivatives with angelicin-like properties [6]
  • Pyrrolo[3,2-g]quinolinones: 3,3-Dimethyl derivatives acting as Raf kinase inhibitors [7]
  • Pyrrolo[3,4-b]quinolines: Dihydro derivatives with antileishmanial activity [4]

Table 2: Structural Classification of Bioactive Pyrroloquinoline Regioisomers

Ring SystemFusion PatternKey FunctionalizationBiological Activity
[3,2-h]Angular2,3-Dimethyl; 8-AminoalkylDNA-targeting
[2,3-h]Angular2-Oxo; 7-SubstituentsPhotoantiproliferative
[3,2-g]Angular3,3-Dimethyl-2-oneRaf kinase inhibition
[3,4-b]Linearly fused1-Oxo; 9-SubstituentsAntileishmanial
[1,2-a]Linearly fused1-Benzoyl; 3-CyanoAnticancer

Historical Evolution of Pyrrolo[3,2-h]quinoline-Based Therapeutics

The development of pyrrolo[3,2-h]quinoline therapeutics has progressed through distinct phases:

  • Early Exploration (1970s-1990s): Initial interest emerged from structural analogy to ellipticine alkaloids. The 1992 landmark study on 2-substituted 1H-pyrrolo[3,2-h]quinolines demonstrated their ability to induce DNA fragmentation and antiproliferative effects in mammalian cells via topoisomerase inhibition—establishing the scaffold's potential as a simplified ellipticine analogue [5].

  • Scaffold Diversification (2000s-2010s): Research expanded to include various ring fusion patterns and substitution profiles. Notable advances included:

  • Synthesis of photoactive pyrrolo[2,3-h]quinolinones for PUVA therapy alternatives (2006) [6]
  • Discovery of 1-benzoylpyrrolo[1,2-a]quinoline derivatives as tubulin polymerization inhibitors (2008) [3]
  • Development of 3,3-dimethylpyrrolo[3,2-g]quinolin-2-ones as Raf kinase inhibitors (2012) [7]

  • Targeted Molecular Design (2016-Present): Rational design strategies enabled precise targeting of disease-associated biomolecules:

  • 2016: PQA derivatives specifically engineered for CTG trinucleotide repeat binding, leveraging the scaffold's unique hydrogen-bonding surface complementary to thymine bulges in DNA [2] [8].
  • 2022: Dihydropyrroloquinolinones developed as antileishmanial agents through proteasome inhibition, demonstrating >60% parasite burden reduction in vivo [4].

This evolution reflects a paradigm shift from serendipitous discovery to structure-based design, positioning 2,3-dimethyl-1H-pyrrolo[3,2-h]quinoline as a versatile template for next-generation therapeutics targeting nucleic acid structures and enzyme active sites. The scaffold's adaptability continues to drive innovations in treating genetically defined disorders and infectious diseases through tailored molecular recognition capabilities.

Properties

CAS Number

58457-42-4

Product Name

2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline

IUPAC Name

2,3-dimethyl-1H-pyrrolo[3,2-h]quinoline

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C13H12N2/c1-8-9(2)15-13-11(8)6-5-10-4-3-7-14-12(10)13/h3-7,15H,1-2H3

InChI Key

APTDWHWHMIIOLV-UHFFFAOYSA-N

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CC1=C(NC2=C1C=CC3=C2N=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.